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Compound of Interest

Compound Name: Cholecystokinin-J

Cat. No.: B1668895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of cholecystokinin (CCK), a crucial peptide hormone and neurotransmitter in the

gastrointestinal and central nervous systems. Understanding the intricate relationship between

the structure of CCK and its analogs and their activity at the two main receptor subtypes,

CCK1R and CCK2R, is paramount for the rational design of selective and potent therapeutic

agents.

Core Concepts of Cholecystokinin SAR
The biological activity of cholecystokinin is primarily determined by its C-terminal octapeptide

fragment, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Modifications to this core

sequence have profound effects on receptor binding affinity and functional potency. Key

structural features governing CCK's activity include:

The C-Terminal Heptapeptide-Amide: This region is essential for high-affinity binding and

biological activity at the CCK1 receptor.[1]

Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue at

position 7 from the C-terminus is critical for high-affinity binding to the CCK1 receptor, with its

removal leading to a 500-fold reduction in affinity.[1] In contrast, the CCK2 receptor shows

less stringent dependence on this sulfation for high-affinity binding.[1][2]
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C-Terminal Tetrapeptide-Amide: The sequence Trp-Met-Asp-Phe-NH2 is the minimal

fragment required for binding to the CCK2 receptor.[1]

Aspartic Acid Residues: The N-terminal and C-terminal aspartic acid residues in CCK-8 play

roles in receptor interaction and signaling.

Methionine and Tryptophan Residues: The methionine and tryptophan residues within the C-

terminal octapeptide are crucial for receptor interaction. The tryptophan moiety, in particular,

is a critical pharmacophore for both CCK1 and CCK2 receptors.

Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50)

of various CCK analogs and related peptides for the human CCK1 and CCK2 receptors. This

data provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Binding Affinities of Natural CCK Peptides and Analogs

Peptide/Analo
g

CCK1R Ki (nM) CCK2R Ki (nM)
Key Structural
Feature

Reference(s)

CCK-8 (sulfated) 0.6 - 1 0.3 - 1
Endogenous

ligand

CCK-58 ~0.6 ~0.3 - 1

Longer

endogenous

form

CCK-8

(desulfated)
~300 - 500 ~0.3 - 1 Lack of sulfation

Gastrin-17 ~600 - 1000 ~0.3 - 1

Different N-

terminus,

Tyr(SO3H) at

position 6

CCK-4 >1000 ~3 - 10
C-terminal

tetrapeptide
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Table 2: Structure-Activity Relationship of C-Terminal Modifications

Analog of Ac-
CCK-7

Pancreatic
(CCK1) IC50
(M)

Brain (CCK2)
IC50 (M)

Modification at
Phe33

Reference(s)

Phenyl (2) 1.0 x 10⁻⁹ 2.0 x 10⁻⁹ Unmodified

Cyclopentyl (20) 2.0 x 10⁻⁹ 3.0 x 10⁻⁹
Phenyl replaced

by cyclopentyl

Cyclohexyl (21) 8.0 x 10⁻¹⁰ 1.0 x 10⁻⁹
Phenyl replaced

by cyclohexyl

Cyclooctyl (23) 1.0 x 10⁻¹³ 1.0 x 10⁻⁹
Phenyl replaced

by cyclooctyl

2-Naphthyl (27) 1.0 x 10⁻¹⁴ 1.0 x 10⁻¹⁰
Phenyl replaced

by 2-naphthyl

1-Naphthyl (29) 1.0 x 10⁻¹¹ 1.0 x 10⁻¹⁰
Phenyl replaced

by 1-naphthyl

Table 3: Impact of N-Terminal Modifications on CCK2R Affinity

Peptide Analog CCK2R IC50 (nM)
N-Terminal
Modification

Reference(s)

Pentagastrin 0.84 ± 0.22 BOC-βAla

DOTA-MGS5 0.4 ± 0.2
DOTA-DGlu-Ala-Tyr-

Gly

Analog 1 0.18 ± 0.02
DOTA-(DGlu)5-Ala-

Tyr-Gly

Analog 2 0.24 ± 0.8
DOTA-(GABOB)2-

βAla

Signaling Pathways
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Activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R

and CCK2R are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11, leading

to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate

(IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration

and activation of protein kinase C (PKC). Additionally, other signaling pathways, including those

involving Gs and G12/13, have also been implicated.
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CCK2 Receptor Signaling Pathway

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity

relationship of CCK analogs. Below are representative protocols for key assays.
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Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a

radiolabeled ligand.

Materials:

Cell membranes expressing the target CCK receptor (e.g., from CHO-K1 cells stably

transfected with human CCK1R or CCK2R).

Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: 1 µM unlabeled CCK-8.

Test compounds (CCK analogs).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, add in the following order: 50 µL of binding buffer, 50 µL of test compound

or non-specific binding control, 50 µL of radioligand (final concentration ~20-50 pM), and 100

µL of cell membrane suspension (10-20 µg protein).

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3%

polyethyleneimine.

Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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